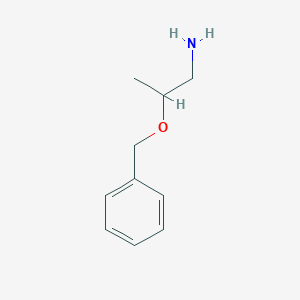

2-(Benzyloxy)propan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenylmethoxypropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGUFECZTCNQNTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60304435 | |

| Record name | 2-(Benzyloxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6449-46-3 | |

| Record name | NSC165784 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Benzyloxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Benzyloxy Propan 1 Amine

Total Synthesis Approaches

Total synthesis provides a means to construct 2-(benzyloxy)propan-1-amine from achiral or racemic starting materials. Key strategies in this category involve the separation of enantiomers from a racemic mixture or the use of naturally occurring chiral molecules as starting points.

Classical Resolution Techniques

Classical resolution is a widely used method for separating enantiomers from a racemic mixture. thieme-connect.de This approach relies on the formation of diastereomers with a chiral resolving agent, which can then be separated based on their different physical properties, such as solubility.

Diastereomeric Salt Formation and Crystallization

The formation of diastereomeric salts is a cornerstone of classical resolution. thieme-connect.de In this technique, a racemic mixture of an amine, such as this compound, is treated with an enantiomerically pure chiral acid. This reaction produces a mixture of two diastereomeric salts. Due to their different spatial arrangements, these diastereomers exhibit distinct physical properties, most notably different solubilities in a given solvent. libretexts.orgrsc.org

This difference in solubility allows for their separation by fractional crystallization. thieme-connect.de One diastereomer will preferentially crystallize from the solution, while the other remains dissolved. thieme-connect.de After separation, the desired enantiomer of the amine can be recovered by treating the crystallized salt with a base to neutralize the chiral acid. libretexts.org A variety of chiral acids, such as tartaric acid and its derivatives, are commonly employed as resolving agents for amines. thieme-connect.delibretexts.orgunibo.it The efficiency of the resolution is highly dependent on the choice of the resolving agent and the crystallization solvent.

A representative example of this technique is the resolution of racemic formoterol, a more complex molecule containing a benzyloxy-substituted chiral amine moiety, using optically active tartaric acid. google.com

Table 1: Examples of Chiral Resolving Agents for Amines

| Resolving Agent | Type |

|---|---|

| (+)-Tartaric Acid | Acid |

| (-)-Tartaric Acid | Acid |

| (R,R)-Di-p-toluoyltartaric acid | Acid |

| Brucine | Base |

| Strychnine | Base |

| Quinine | Base |

Kinetic Resolution Strategies

Kinetic resolution is another powerful method for separating enantiomers. This technique is based on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. ethz.ch One enantiomer reacts faster, leading to its conversion into a new product, while the slower-reacting enantiomer remains largely unreacted. This allows for the separation of the unreacted enantiomer from the newly formed product.

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic amines and alcohols. acs.org For instance, a chemoenzymatic dynamic kinetic resolution (DKR) has been developed for primary benzylic amines using a combination of a palladium catalyst and a lipase (B570770). acs.org In this process, the palladium catalyst facilitates the racemization of the starting amine, while the lipase selectively acylates one enantiomer. acs.org This dynamic process can theoretically convert the entire racemic starting material into a single enantiomer of the acylated product. google.com

Transaminases are another class of enzymes used in kinetic resolutions to produce chiral amines. google.com These enzymes can selectively convert a prochiral ketone into a chiral amine or can be used in the kinetic resolution of a racemic amine. google.com Engineered transaminases can exhibit high stereoselectivity, making them valuable tools for asymmetric synthesis. google.comgoogle.com

Chiral Pool Synthesis from Natural Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids and carbohydrates, as starting materials. rsc.org This approach leverages the inherent chirality of these natural molecules to construct complex chiral targets like this compound, avoiding the need for a resolution step. researchgate.net

Derivatization of Chiral Amino Acids

Chiral amino acids are excellent starting materials for the synthesis of chiral amines due to their inherent amino and carboxylic acid functionalities and defined stereochemistry. rsc.org For example, a synthetic route to an optically active intermediate for arformoterol, (R)-1-(4-methoxyphenyl)propan-2-amine, was developed starting from D-alanine. acs.org This synthesis involved protection of the amino group, cyclization, reaction with a Grignard reagent, reduction, and deprotection. acs.org

A similar strategy could be envisioned for the synthesis of this compound starting from a suitable chiral amino acid like alanine. The synthesis of new 2,5-disubstituted-1,3,4-thiadiazole derivatives has been reported starting from (2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl) amino]propanoic acid, demonstrating the utility of protected amino acids in building complex chiral molecules. researchgate.net

Table 2: Common Chiral Amino Acids Used in Synthesis

| Amino Acid | Side Chain |

|---|---|

| Alanine | -CH3 |

| Valine | -CH(CH3)2 |

| Leucine | -CH2CH(CH3)2 |

| Phenylalanine | -CH2Ph |

Transformations of Carbohydrate-Derived Scaffolds

Carbohydrates represent another abundant source of chirality in nature and are versatile starting materials in chiral pool synthesis. rsc.org Their multiple stereocenters and functional groups offer a rich platform for the synthesis of a wide array of chiral compounds.

While a direct synthesis of this compound from a carbohydrate scaffold is not prominently described in the provided search results, the general principles of carbohydrate chemistry can be applied. For instance, the synthesis of 3-polyhydroxyalkyl-substituted pyrrole (B145914) derivatives with multiple chiral centers has been achieved through the rearrangement of 1,2-cyclopropanated sugars with amines. rsc.org This demonstrates the potential of using carbohydrate-derived intermediates to introduce chirality into amine-containing molecules. The synthesis of lipid 7 from (R)-3-(benzyloxy)propane-1,2-diol, a glycerol (B35011) derivative, also showcases the use of polyol structures as chiral starting materials. nih.gov Glycerol itself can be considered a simple carbohydrate derivative. chemicalbook.com

Asymmetric Synthesis Routes

The synthesis of enantiomerically enriched amines is a cornerstone of modern pharmaceutical and fine chemical manufacturing. For this compound, several asymmetric strategies have been developed to control the stereochemistry at the chiral center. These methods leverage chiral catalysts, auxiliaries, and enzymes to achieve high levels of stereoselectivity.

Catalytic Asymmetric Hydrogenation of Imines

Catalytic asymmetric hydrogenation of prochiral imines stands as one of the most direct and efficient methods for preparing α-chiral amines. nih.govsioc-journal.cn This approach involves the reduction of a C=N double bond using molecular hydrogen in the presence of a chiral metal catalyst. The success of this method hinges on the design of the chiral ligand, which coordinates to the metal center (commonly iridium, rhodium, or ruthenium) and orchestrates the enantioselective transfer of hydrogen to the imine substrate. nih.govacs.org

For the synthesis of this compound, the precursor imine, typically derived from the condensation of 2-(benzyloxy)propanal or benzyloxyacetone (B1333929) with an amine, is hydrogenated. Iridium complexes featuring chiral phosphoramidite (B1245037) ligands have been shown to be highly effective for the direct asymmetric reductive amination (DARA) of ketones, a process that involves the in situ formation and subsequent hydrogenation of an imine. d-nb.infonih.gov For instance, gram-scale synthesis of N-benzyl-1-phenylethan-1-amine has been achieved with high yield and enantioselectivity using an iridium catalyst. nih.gov

Similarly, ruthenium catalysts, such as those based on chiral diphosphine and diamine ligands like RuBr₂(xylskewphos)(dpen), are powerful catalysts for the asymmetric hydrogenation of a wide array of N-aryl and N-alkyl imines, often affording the amine products with excellent enantioselectivity (up to 99% ee). kanto.co.jp

Table 1: Representative Catalyst Systems for Asymmetric Imine Hydrogenation This table presents catalyst systems generally applicable to the asymmetric hydrogenation of imines, which could be adapted for the synthesis of this compound.

| Catalyst Type | Chiral Ligand Example | Substrate Class | Reported Enantioselectivity (ee) | Reference |

| Iridium | Chiral Phosphoramidite (L4) | Aromatic Ketones (via DARA) | Up to 95% | d-nb.infonih.gov |

| Ruthenium | (R,R)-TsDPEN | Quinolines | High | ajchem-b.com |

| Ruthenium | XylSKEWPHOS/DPEN | N-Aryl Imines | Up to 99% | kanto.co.jp |

| Iridium | Chiral N,P-Oxazoline | N-(1-phenylethylidene)benzylamine | Up to 63% | lehigh.edu |

The choice of catalyst, solvent, and reaction conditions is crucial and must be optimized for the specific imine precursor of this compound to achieve high conversion and enantiomeric excess. researchgate.net

Asymmetric Reduction of Oximes and Nitriles

Asymmetric reduction of oximes and their derivatives provides another pathway to chiral primary amines. O-benzyloxime ethers, in particular, can be enantioselectively reduced to the corresponding primary amines using borane (B79455) reagents in the presence of a chiral catalyst. nih.gov Research has demonstrated that spiroborate esters derived from nonracemic amino alcohols can effectively catalyze this transformation. For example, using a catalyst derived from diphenylvalinol (10 mol%) in dioxane at 0°C, a variety of O-benzyloxime ethers were completely converted to their primary amines with up to 99% enantiomeric excess. nih.gov This method could be directly applied to the O-benzyloxime of benzyloxyacetone to yield this compound.

Biocatalytic reduction of oximes is also a viable strategy. While less explored than ketone reductions, certain yeasts have been screened for the asymmetric reduction of oximes to amines, highlighting the potential of whole-cell biocatalysis in this area. tsijournals.com

The asymmetric reduction of nitriles is a more challenging but atom-economical route. While the direct catalytic asymmetric hydrogenation of nitriles to chiral primary amines is not as developed, multistep processes involving chiral reagents can be employed. For instance, chiral nitriles can react with racemic alcohols under Ritter reaction conditions to form diastereoisomeric amides, which can then be hydrolyzed to enantiomerically enriched amines. rsc.org The synthesis of this compound would require the prior preparation of enantiomerically pure 2-(benzyloxy)propanenitrile. A more general, albeit non-asymmetric, method involves the catalytic hydrogenation of 3-(benzyloxy)propanenitrile over Raney nickel or Pd/C to produce the corresponding amine.

Enantioselective Alkylation of Chiral Auxiliaries

The use of chiral auxiliaries is a classical and reliable strategy in asymmetric synthesis. wikipedia.org In this approach, a prochiral substrate is covalently bonded to a chiral auxiliary, which directs a subsequent diastereoselective transformation. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. wikipedia.org

For synthesizing this compound, a common strategy would involve the alkylation of an enolate derived from an amide formed between a chiral auxiliary and propanoic acid. Pseudoephedrine and the related, less-regulated pseudoephenamine are highly effective chiral auxiliaries that provide excellent stereocontrol in the alkylation of their corresponding amide enolates. nih.govharvard.edu

The proposed sequence would be:

Formation of an amide between a chiral auxiliary (e.g., (1S,2S)-pseudoephenamine) and a suitable propionyl derivative.

Deprotonation to form a chiral enolate, followed by diastereoselective hydroxylation at the α-position using an electrophilic oxygen source.

Benzylation of the newly introduced hydroxyl group.

Reductive cleavage of the auxiliary to release the chiral 2-(benzyloxy)propanoic acid derivative, which can then be converted to the target amine via a Curtius, Hofmann, or Schmidt rearrangement, or by reduction of a corresponding amide.

Amides derived from pseudoephenamine have shown high diastereoselectivities (often >95:5 d.r.) in alkylation reactions. harvard.edu Subsequent cleavage of the auxiliary can be achieved under various conditions (acidic or basic hydrolysis, reduction, or reaction with organometallics) to provide the enantiomerically enriched product in high yield. harvard.edu

Asymmetric Amination Reactions

Asymmetric amination reactions introduce a nitrogen-containing group into a molecule enantioselectively. Asymmetric hydroamination, the addition of an N-H bond across a carbon-carbon double bond, is a highly atom-economical method for synthesizing chiral amines. rsc.org This transformation can be applied to a substrate like benzyloxyallene or 2-(benzyloxy)prop-1-ene to generate this compound. Both metal-catalyzed and biocatalytic approaches to hydroamination have been developed. rsc.orgorganic-chemistry.org For example, a fully biocatalytic system involving a hydratase, two alcohol dehydrogenases, a lactate (B86563) dehydrogenase, and a ω-transaminase has been developed for the formal asymmetric hydroamination of aryl alkenes, achieving excellent enantioselectivity (>99% ee). rsc.org

More recently, a hybrid organo- and biocatalytic process has been developed for the asymmetric synthesis of amines from alcohols. This strategy was successfully applied to the synthesis of 2-(benzyloxy)cycloalkanamines, which are structurally related to the target compound. uniovi.es The process involves a non-stereoselective, water-compatible oxidation of a racemic alcohol to the corresponding ketone, followed by a highly stereoselective bioamination using a transaminase enzyme. uniovi.es Applying this to racemic 2-(benzyloxy)propan-1-ol could provide a direct route to the enantiopure amine.

Table 2: Asymmetric Amination Strategies This table outlines general asymmetric amination strategies that could be adapted for the synthesis of this compound.

| Reaction Type | Catalyst/System | Substrate Type | Key Features | Reference |

| Asymmetric Hydroamination | Multi-enzyme cascade | Aryl Alkenes | Redox self-sufficient; >99% ee | rsc.org |

| Photoenzymatic Hydroamination | Flavin-dependent ene-reductase | Alkenes | Uses light to generate reactive radical intermediates | illinois.eduacs.orgnih.gov |

| C-H Amination | Co(II)-based metalloradical catalyst | Alcohols (via alkoxysulfonyl azides) | Radical 1,5-C–H amination followed by nucleophilic ring-opening | nsf.gov |

| Oxidation/Bioamination Cascade | AZADO/ω-Transaminase | Racemic Alcohols | One-pot conversion of racemic alcohols to chiral amines in water | uniovi.es |

Enzymatic and Biocatalytic Syntheses

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, often providing unparalleled selectivity under mild, aqueous conditions. nih.gov For the synthesis of chiral amines, reductive amination catalyzed by enzymes is a particularly prominent strategy. rsc.orgresearchgate.net

Amine dehydrogenases (AmDHs) are an emerging class of enzymes that catalyze the direct reductive amination of a prochiral ketone to a chiral amine, using ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride donor. nih.govnih.gov This one-step conversion is highly atom-efficient and generates water as the primary byproduct. nih.gov

The synthesis of this compound via this method would start from benzyloxyacetone. Several wild-type and engineered AmDHs have demonstrated the ability to convert a broad range of aliphatic and aromatic ketones into enantiomerically pure amines. nih.govfrontiersin.org A study on native AmDHs showed high conversion and enantioselectivity for the synthesis of structurally similar small amino alcohols and ethers, such as (S)-1-methoxypropan-2-amine, which was produced with 98.1% ee. frontiersin.org This strongly suggests that benzyloxyacetone would be a viable substrate for these enzymes.

Table 3: Performance of Native Amine Dehydrogenases in the Reductive Amination of Pro-chiral Ketones Data from a study on related small ketones, indicating the potential for the synthesis of this compound from benzyloxyacetone. frontiersin.org

| Enzyme | Substrate | Product | Conversion (50 mM substrate) | Enantiomeric Excess (ee) |

| MsmeAmDH | 1-Methoxypropan-2-one | (S)-1-Methoxypropan-2-amine | 97.1% | 98.1% |

| MsmeAmDH | Butan-2-one | (S)-Butan-2-amine | 89.2% | 93.6% |

| CfusAmDH | 1-Methoxypropan-2-one | (S)-1-Methoxypropan-2-amine | 94.7% | 97.2% |

| MicroAmDH | 1-Methoxypropan-2-one | (S)-1-Methoxypropan-2-amine | 87.8% | 96.3% |

The process typically employs a cofactor regeneration system, such as a glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH), to recycle the expensive nicotinamide cofactor, making the process economically feasible for larger-scale synthesis. nih.govfrontiersin.org Protein engineering efforts continue to expand the substrate scope and improve the stability and activity of AmDHs, making them increasingly powerful tools for industrial chiral amine production. nih.govnih.gov

Transaminase-Mediated Transformations

The use of transaminases (TAs) represents a green and efficient biocatalytic approach for the synthesis of chiral amines like this compound. nih.govmdpi.com These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate, producing a chiral amine with high enantioselectivity. nih.govmdpi.com The reaction mechanism involves a ping-pong bi-bi kinetic model, where the enzyme's cofactor, pyridoxal-5'-phosphate (PLP), plays a crucial role in the amine group transfer. mdpi.com

The process typically starts with the corresponding ketone, 1-(benzyloxy)propan-2-one. An appropriate transaminase, often a whole-cell biocatalyst, is used to catalyze the asymmetric amination. nih.gov The choice of the amine donor is critical for driving the reaction equilibrium towards the product side. Common amine donors include isopropylamine, L-alanine, or other primary amines. nih.govmdpi.com

A one-pot, two-step chemoenzymatic process has been described for the asymmetric conversion of racemic alcohols into primary amines. This involves an initial organocatalyzed oxidation of the alcohol to the corresponding ketone, followed by a transaminase-mediated amination. uniovi.esgoogle.comgoogle.com

Strategies Involving Protection and Deprotection of Functional Groups

In multi-step syntheses of complex molecules like this compound, the protection and deprotection of reactive functional groups are essential to prevent unwanted side reactions. organic-chemistry.org

Benzyl (B1604629) Protection of Hydroxyls in Chiral Alcohols

The benzyl group (Bn) is a widely used protecting group for hydroxyl functions due to its stability under various reaction conditions and its ease of removal by hydrogenolysis. highfine.comgoogle.comorganic-chemistry.org The Williamson ether synthesis is a common method for introducing the benzyl group, where the alcohol is treated with a benzyl halide in the presence of a base like sodium hydride. organic-chemistry.org For substrates sensitive to basic conditions, benzyl trichloroacetimidate (B1259523) can be used under acidic conditions. organic-chemistry.org

In the context of synthesizing this compound, a chiral alcohol precursor would have its hydroxyl group protected as a benzyl ether. This protection allows for subsequent chemical modifications on other parts of the molecule without affecting the hydroxyl group. The benzyl group can be selectively removed at a later stage, typically by catalytic hydrogenation (e.g., using Pd/C and H₂), to reveal the free hydroxyl group. highfine.com

| Catalyst System | Reaction Conditions | Outcome | Reference |

| NaH / Benzyl Bromide | THF | Benzylation of alcohol | organic-chemistry.org |

| Ag₂O / Alkyl Halide | - | Monoprotection of diols | organic-chemistry.org |

| Pd/C / H₂ | - | Debenzylation | highfine.com |

Amine Protection Strategies and Their Orthogonality

Protecting the amine functionality is crucial during the synthesis to control its reactivity. Carbamates are among the most common and useful protecting groups for amines. masterorganicchemistry.com Key examples include the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups.

An essential concept in complex synthesis is the use of orthogonal protecting groups . This strategy allows for the selective removal of one protecting group in the presence of others by using different deprotection conditions. organic-chemistry.org For instance, a Boc group is labile to acid, while a Cbz group is removed by hydrogenolysis, and a 9-fluorenylmethyloxycarbonyl (Fmoc) group is cleaved by base. masterorganicchemistry.comlibretexts.org This orthogonality enables the sequential manipulation of different amine groups within the same molecule. organic-chemistry.orgacs.org

In a synthetic route towards this compound, an amine precursor might be protected, for example, with a Boc group. After other synthetic transformations are complete, the Boc group can be removed under acidic conditions to yield the final primary amine.

| Protecting Group | Abbreviation | Deprotection Conditions | Reference |

| tert-Butyloxycarbonyl | Boc | Strong acid (e.g., TFA, HCl) | masterorganicchemistry.comlibretexts.org |

| Benzyloxycarbonyl | Cbz, Z | Hydrogenolysis (e.g., H₂, Pd/C) | masterorganicchemistry.comlibretexts.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | masterorganicchemistry.comlibretexts.org |

Detailed Synthetic Pathways for Enantiomerically Pure Forms

The synthesis of enantiomerically pure this compound often starts from readily available chiral precursors.

Synthesis from Chiral 1,2-Diols

A potential pathway to enantiomerically pure this compound can be envisioned starting from a chiral 1,2-diol. For instance, (S)-propane-1,2-diol can serve as a chiral starting material. The primary hydroxyl group can be selectively protected, for example, as a trityl ether, due to its lower steric hindrance. The remaining secondary hydroxyl group can then be benzylated. Subsequent deprotection of the primary alcohol, followed by its conversion to a leaving group (e.g., a tosylate or mesylate), and finally displacement with an azide (B81097) (N₃⁻) and reduction, would yield the desired (S)-2-(benzyloxy)propan-1-amine. Asymmetric desymmetrization of prochiral diols is another powerful strategy to access chiral building blocks. acs.org

Synthesis from Chiral Epoxides

Chiral epoxides are versatile intermediates for the synthesis of a wide range of enantiomerically pure compounds, including β-amino alcohols. rroij.com The synthesis of this compound can be achieved through the regioselective ring-opening of a suitable chiral epoxide.

For example, starting with a chiral propylene (B89431) oxide, the epoxide ring can be opened by a benzyl alcohol nucleophile under acidic or basic conditions to form a 1-(benzyloxy)propan-2-ol. The regioselectivity of this step is crucial and can often be controlled by the choice of catalyst and reaction conditions. The resulting secondary alcohol can then be converted to the corresponding amine. This conversion typically involves activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with an amine equivalent, such as azide followed by reduction, or direct displacement with ammonia or a protected amine. The aminolysis of epoxides can be promoted by various catalysts, including metal salts and heteropoly acids. rroij.com

Synthesis from Protected Chiral Amino Alcohols

A prominent strategy for synthesizing chiral this compound involves starting from readily available and optically pure amino alcohols, such as alaninol. The core of this method lies in the protection of the amine functionality, followed by the benzylation of the hydroxyl group, and concluding with the deprotection of the amine.

A common approach begins with the protection of the amino group of (S)-alaninol. One effective protecting group is the tert-butoxycarbonyl (Boc) group, which forms a carbamate (B1207046) that is stable under the conditions required for the subsequent benzylation step. The protected (S)-Boc-alaninol is then treated with a benzylating agent, such as benzyl bromide, in the presence of a base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF). This Williamson ether synthesis step introduces the benzyloxy group. The final step involves the removal of the Boc protecting group, typically under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid), to yield the desired (S)-2-(benzyloxy)propan-1-amine.

Another synthetic route utilizes a reductive amination process starting from a protected amino alcohol. For instance, (S)-2-amino-1-propanol can be protected before further reactions. The protection strategy is crucial to prevent side reactions and to direct the synthesis towards the intended product with high stereochemical purity.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Researchers have focused on optimizing various parameters, including the choice of base, solvent, temperature, and reaction time, particularly for the key O-benzylation step.

The following table summarizes findings from studies on optimizing the O-benzylation of a protected alaninol derivative.

Table 1: Optimization of O-Benzylation Reaction Conditions

| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaH | THF | 0 to rt | 12 | 85 |

| 2 | KHMDS | DMF | 0 | 6 | 90 |

| 3 | KOtBu | THF | rt | 8 | 82 |

| 4 | Cs2CO3 | Acetonitrile | 60 | 24 | 75 |

Note: This table is a representative example based on typical organic synthesis optimization studies. rt = room temperature.

Green Chemistry Approaches in Synthesis

Solvent-Free Reactions

Efforts have been made to develop solvent-free or reduced-solvent conditions for the synthesis of this compound and its precursors. One such approach involves performing reactions under high-speed ball-milling conditions. This mechanochemical method can promote reactions in the solid state, eliminating the need for bulk solvents and often reducing reaction times and energy consumption. While specific applications to this exact compound are still emerging, the technique has shown promise for analogous etherification and amination reactions.

Catalyst Recycling and Reusability

The development of recyclable catalysts is a cornerstone of green synthesis. In the context of producing this compound, research has explored the use of heterogeneous catalysts for steps such as reductive amination or for the hydrogenolysis reactions sometimes used in deprotection strategies. For instance, catalysts based on palladium or platinum supported on materials like activated carbon or alumina (B75360) can often be recovered by simple filtration and reused in subsequent reaction cycles. This not only reduces the cost associated with precious metal catalysts but also minimizes metal contamination in the final product.

Atom Economy and Process Efficiency

Atom economy is a key metric in green chemistry, measuring how efficiently atoms from the reactants are incorporated into the desired product. Synthetic routes starting from protected amino alcohols, while effective for stereocontrol, can sometimes have lower atom economy due to the use of protecting groups, which are introduced and later removed.

Chemical Reactivity and Derivatization of 2 Benzyloxy Propan 1 Amine

Reactions at the Primary Amine Moiety

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile and a base, enabling a wide range of chemical transformations. These reactions are fundamental to the derivatization of 2-(benzyloxy)propan-1-amine for various applications.

Acylation and Sulfonylation

The primary amine of this compound reacts readily with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, yields the corresponding N-acylated amide. The base is required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. The resulting amide is significantly less basic and nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

Sulfonylation: Similarly, treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base affords the corresponding sulfonamide. libretexts.org The tosyl group is often employed as a protecting group for amines. wikipedia.org

| Reagent | Product | Conditions |

| Acetyl chloride | N-(2-(benzyloxy)propyl)acetamide | Pyridine, CH₂Cl₂ |

| Benzoyl chloride | N-(2-(benzyloxy)propyl)benzamide | Triethylamine, THF |

| Acetic anhydride | N-(2-(benzyloxy)propyl)acetamide | Room Temperature |

| p-Toluenesulfonyl chloride | N-(2-(benzyloxy)propyl)-4-methylbenzenesulfonamide | Pyridine, 0°C to RT |

Alkylation and Reductive Amination

Alkylation: Direct N-alkylation of this compound with alkyl halides can occur via an Sₙ2 mechanism. However, this method is often difficult to control, as the resulting secondary amine is typically more nucleophilic than the primary amine from which it was formed. libretexts.org This can lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orgmasterorganicchemistry.comlibretexts.org Using a large excess of the primary amine can favor mono-alkylation, but separation can be challenging. libretexts.org

Reductive Amination: A more controlled and widely utilized method for N-alkylation is reductive amination. masterorganicchemistry.com This reaction involves the condensation of the primary amine with a ketone or aldehyde to form an imine intermediate in situ, which is then immediately reduced to the target secondary or tertiary amine. nih.gov This one-pot procedure prevents the issue of over-alkylation common in direct alkylation. masterorganicchemistry.com Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often used because they selectively reduce the protonated imine but not the carbonyl starting material. masterorganicchemistry.comyoutube.com

| Carbonyl Compound | Reducing Agent | Product |

| Acetone | NaBH₃CN, mild acid | N-isopropyl-2-(benzyloxy)propan-1-amine |

| Cyclohexanone | NaBH(OAc)₃ | N-cyclohexyl-2-(benzyloxy)propan-1-amine |

| Benzaldehyde | NaBH₃CN, mild acid | N-benzyl-2-(benzyloxy)propan-1-amine |

| Formaldehyde | NaBH₃CN, mild acid | N,N-dimethyl-2-(benzyloxy)propan-1-amine (via double alkylation) |

Formation of Imines and Enamines

Primary amines, such as this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgjove.com This reaction is a nucleophilic addition-elimination in which the amine first adds to the carbonyl carbon to form a carbinolamine intermediate. researchgate.netchemistrysteps.com Subsequent acid-catalyzed dehydration (elimination of water) yields the C=N double bond of the imine. chemistrysteps.comucalgary.ca

The reaction is reversible and the equilibrium can be driven toward the imine product by removing water, often through azeotropic distillation with a Dean-Stark apparatus. operachem.com The pH of the reaction is critical; it is typically carried out in mildly acidic conditions (pH 4-5). libretexts.orglibretexts.org If the pH is too low, the amine becomes protonated and non-nucleophilic. If the pH is too high, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. libretexts.orglibretexts.org Because this compound is a primary amine, it forms imines. Enamines are formed from the reaction of aldehydes and ketones with secondary amines. pressbooks.pub

Reactions with Carbonyl Compounds

The reaction of this compound with carbonyl compounds is a cornerstone of its derivatization, leading to either imines or more substituted amines. The initial step in all cases is the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon. researchgate.netpressbooks.pub

The fate of the resulting tetrahedral carbinolamine intermediate depends on the subsequent reaction conditions:

Dehydration to Imines: In the absence of a reducing agent and typically with acid catalysis, the carbinolamine eliminates water to form an imine (Schiff base), as detailed in section 3.1.3. libretexts.org

Reduction to Secondary Amines: In the presence of a suitable reducing agent, the intermediate iminium ion (or the imine itself) is reduced to a new, more substituted amine. This process is known as reductive amination (section 3.1.2). masterorganicchemistry.com

| Carbonyl Type | Conditions | Intermediate | Final Product | Product Class |

| Aldehyde (R-CHO) | Mild Acid (pH 4-5), -H₂O | Carbinolamine -> Iminium ion | Product of Dehydration | Imine (Aldimine) |

| Ketone (R₂C=O) | Mild Acid (pH 4-5), -H₂O | Carbinolamine -> Iminium ion | Product of Dehydration | Imine (Ketimine) |

| Aldehyde (R-CHO) | Reducing Agent (e.g., NaBH₃CN) | Carbinolamine -> Iminium ion | Product of Reduction | Secondary Amine |

| Ketone (R₂C=O) | Reducing Agent (e.g., NaBH₃CN) | Carbinolamine -> Iminium ion | Product of Reduction | Secondary Amine |

Nucleophilic Reactivity in Various Solvent Systems

The nucleophilicity of this compound is highly dependent on the solvent system used for a reaction. The lone pair on the nitrogen atom is the source of its nucleophilic character, but its availability for reaction can be modulated by solvent interactions.

In polar protic solvents (e.g., water, methanol (B129727), ethanol), the amine can form hydrogen bonds with solvent molecules. This solvation creates a "cage" around the nucleophile, stabilizing it and lowering its ground state energy. blogspot.comlibretexts.org Consequently, more energy is required for the amine to participate in a nucleophilic attack, leading to a decreased reaction rate for processes like Sₙ2 reactions. libretexts.orgquora.com

In polar aprotic solvents (e.g., acetonitrile, DMF, DMSO), the positive end of the solvent dipole solvates the cation of a salt but does not strongly solvate the amine nucleophile. blogspot.com This leaves the amine's lone pair more exposed and available for reaction, significantly increasing its effective nucleophilicity and accelerating the rate of Sₙ2 reactions. libretexts.orgbrainly.com

| Solvent Type | Examples | Interaction with Amine | Effect on Nucleophilicity | Relative Rate of Sₙ2 Reaction |

| Polar Protic | Water, Methanol, Ethanol (B145695) | Strong (Hydrogen Bonding) | Decreased | Slower |

| Polar Aprotic | Acetonitrile (MeCN), DMF, DMSO | Weak (Dipole-Dipole) | Increased | Faster |

| Nonpolar | Hexane (B92381), Toluene (B28343) | Very Weak | Slightly Increased (vs. protic) | Slow (due to poor solubility of reagents) |

Reactions Involving the Benzyloxy Ether Linkage

The benzyloxy group in this compound is primarily valued as a robust protecting group for the hydroxyl function of the parent 2-amino-1-propanol. Its most significant reaction is its cleavage, or deprotection, to reveal the free alcohol.

The most common and efficient method for cleaving a benzyl (B1604629) ether is catalytic hydrogenolysis . organic-chemistry.orgacsgcipr.org This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). jk-sci.com The reaction is clean, generally proceeds under mild conditions (room temperature and atmospheric pressure), and produces the deprotected alcohol and toluene as the only byproduct. organic-chemistry.orgjk-sci.com

The mechanism involves the adsorption of hydrogen and the benzyl ether onto the surface of the palladium catalyst, followed by the cleavage of the benzylic carbon-oxygen bond and subsequent saturation by hydrogen atoms. acsgcipr.org

Other methods for benzyl ether cleavage exist, such as using strong acids or oxidative conditions, but these are often harsher and less compatible with other functional groups that might be present in the molecule. organic-chemistry.orgnih.gov

Hydrogenolytic Cleavage (Deprotection)

Hydrogenolytic cleavage is the most common method for the deprotection of benzyl ethers to yield the corresponding alcohol. This reaction involves the cleavage of the carbon-oxygen bond of the ether by catalytic hydrogenation. For this compound, this process would yield 1-aminopropan-2-ol (B43004) and toluene.

The standard procedure involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). organic-chemistry.org Transfer hydrogenation, using a hydrogen donor like formic acid or 1,4-cyclohexadiene (B1204751) instead of hydrogen gas, is also an effective alternative. organic-chemistry.org While formic acid can be a convenient hydrogen source, it may require a higher loading of the palladium catalyst. organic-chemistry.org The choice of solvent can be crucial, with alcohols like methanol or ethanol being commonly used. The reaction is generally clean and high-yielding. A key advantage of this method is its mildness, which typically preserves the stereochemical integrity of the chiral center at C2.

A study on the synthesis of 2-amino noviose derivatives utilized hydrogenolytic cleavage of a cyclopropane (B1198618) ring in the presence of Adams' catalyst (PtO2) in acetic acid, demonstrating the utility of catalytic hydrogenation for cleaving specific bonds while preserving others, like the amide functionality. chemrxiv.org This highlights the selectivity that can be achieved under hydrogenation conditions.

Table 1: Conditions for Hydrogenolytic Cleavage of Benzyl Ethers

| Catalyst | Hydrogen Source | Solvent(s) | Typical Product(s) |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Methanol, Ethanol | Alcohol, Toluene |

| Palladium on Carbon (Pd/C) | 1,4-Cyclohexadiene | Ethanol | Alcohol, Toluene |

| Palladium on Carbon (Pd/C) | Formic Acid | Methanol | Alcohol, Toluene |

Lewis Acid-Mediated Transformations

Lewis acids can mediate a variety of transformations involving both the amine and ether functionalities of this compound. While Lewis acids can be used for the cleavage of benzyl ethers, this method is generally less common than hydrogenolysis and is typically reserved for substrates that are sensitive to hydrogenation. researchgate.net

More relevant to the amine group, Lewis acids such as zinc bromide (ZnBr₂) or iron(III) chloride (FeCl₃) can catalyze the oxidation of benzylamines to the corresponding amides in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). researchgate.net Although this compound is not a benzylamine (B48309) itself, similar Lewis acid-catalyzed reactions involving the primary amine are conceivable. For instance, Lewis acids like zinc triflate (Zn(OTf)₂) can catalyze redox-neutral amination reactions, where an aldehyde and an amine react to form a new amine product. nih.gov In a model reaction, benzylamine was successfully reacted with 2-(3-pyrroline-1-yl)benzaldehyde in the presence of Zn(OTf)₂ to yield the desired product in high yield. nih.gov This suggests that the primary amine of this compound could participate in similar Lewis acid-catalyzed C-N bond-forming reactions.

Alternative Methods for Benzyl Ether Removal

Besides catalytic hydrogenation, several other methods exist for the removal of the benzyl protecting group, which can be useful when the substrate contains other reducible functional groups.

Oxidative Cleavage : Strong oxidizing agents can cleave benzyl ethers. One common reagent is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). organic-chemistry.org This method is particularly effective for p-methoxybenzyl (PMB) ethers but can also be applied to simple benzyl ethers, sometimes requiring photoirradiation to facilitate the reaction. organic-chemistry.org The reaction proceeds via oxidation at the benzylic position. Another oxidative method involves the use of ozone, which converts the benzyl ether into a benzoic ester, which can then be hydrolyzed under basic conditions. organic-chemistry.org

Strong Acids : Cleavage of benzyl ethers is also possible using strong acids, but this method's application is limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org

Radical-Mediated Cleavage : A method developed by Binkley and Hehemann uses N-bromosuccinimide (NBS) and light in the presence of aqueous calcium carbonate. researchgate.net This photochemical α-bromination is particularly effective for sterically hindered benzyl ethers that are resistant to hydrogenolysis. researchgate.net

Iodine-Based Reagents : A selective method for deprotecting benzyl ethers adjacent to alcohol groups involves using N-iodosuccinimide (NIS) or a combination of diacetoxyiodobenzene (B1259982) (DIB) and iodine. The reaction is believed to proceed through a radical pathway. researchgate.net

Table 2: Alternative Deprotection Methods for Benzyl Ethers

| Reagent(s) | Method Type | Conditions | Notes |

|---|---|---|---|

| DDQ | Oxidation | MeCN, photoirradiation | Effective for electron-rich benzyl ethers |

| Ozone (O₃), then NaOMe | Oxidation/Hydrolysis | -78°C to rt | Two-step process |

| N-Bromosuccinimide (NBS) | Radical-mediated | Light, aq. CaCO₃, CCl₄ | Good for sterically hindered ethers researchgate.net |

Reactions at the Chiral Center and Stereochemical Integrity

The presence of a chiral center at the C2 position (the carbon bearing the amino group) in this compound means that the stereochemical outcome of its reactions is a critical consideration.

Stereospecific Transformations

Stereospecific reactions are those in which different stereoisomers of the starting material react to give different stereoisomers of the product. In the context of this compound, this means that a reaction of the (S)-enantiomer would produce a product with a specific, predictable stereochemistry, while the (R)-enantiomer would yield the enantiomeric product.

A prominent example of a stereospecific transformation involving a closely related structure is the palladium-catalyzed Suzuki-Miyaura cross-coupling of potassium 1-(benzyloxy)alkyltrifluoroborates with aryl chlorides. nih.gov In this reaction, enantiomerically enriched secondary organotrifluoroborates, derived from the corresponding secondary alcohol, undergo coupling with complete stereospecificity. nih.gov The benzyl protecting group is crucial as it is proposed to stabilize the diorganopalladium intermediate through coordination, thereby preventing side reactions like β-hydride elimination that would erode the stereochemical purity. nih.gov This methodology allows for the synthesis of protected secondary alcohols with high enantiomeric excess. Applying this logic, if this compound were converted to a suitable organoboron derivative, its subsequent cross-coupling would be expected to proceed stereospecifically.

Role As a Chiral Building Block in Advanced Organic Synthesis

Precursor in Asymmetric Catalysis

The utility of 2-(Benzyloxy)propan-1-amine in asymmetric catalysis primarily stems from its role as a chiral scaffold for the synthesis of ligands. These ligands can coordinate with metal centers to form catalysts that facilitate enantioselective transformations.

Ligand Synthesis for Chiral Catalysts

Chiral ligands are crucial for the efficacy of asymmetric catalysts, and this compound provides a robust framework for their design. The primary amine can be readily modified to introduce phosphine, oxazoline, or other coordinating moieties. The benzyloxy group offers steric bulk and can be deprotected at a later stage if a free hydroxyl group is required for coordination or further functionalization. The inherent chirality of the aminopropanol (B1366323) backbone is transferred to the ligand, which in turn influences the stereochemical outcome of the catalyzed reaction.

Application in Asymmetric Hydrogenation and Oxidation

Catalysts bearing ligands derived from chiral amines are employed in key industrial processes such as asymmetric hydrogenation and oxidation. Asymmetric hydrogenation is a powerful method for producing enantiomerically pure alcohols, amines, and carboxylic acids from prochiral olefins, ketones, and imines. While specific data on catalysts derived directly from this compound is limited in readily available literature, the structural motif is representative of chiral amino alcohols that are known to be effective ligand precursors for such transformations. Similarly, in asymmetric oxidation reactions, such as the epoxidation of olefins or the oxidation of sulfides, chiral catalysts are essential for controlling enantioselectivity. The stereoelectronic properties of ligands derived from chiral building blocks like this compound are critical in achieving high enantiomeric excess in the final products.

Intermediate in the Synthesis of Complex Organic Molecules

Beyond catalysis, this compound is a key intermediate for assembling complex organic structures where stereochemical control is paramount.

Formation of Chiral Heterocycles

Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. This compound can serve as a starting material for the stereoselective synthesis of various chiral heterocycles. For example, the amine functionality can be incorporated into nitrogen-containing rings like pyrrolidines or piperidines through cyclization reactions. The stereocenter at the C2 position of the propanamine backbone can direct the stereochemistry of newly formed chiral centers in the heterocyclic ring. For instance, it can be used as a precursor in multi-step syntheses of complex molecules, such as CDK2 inhibitors, where it is incorporated into a larger heterocyclic framework.

Construction of Macrocyclic Systems

Macrocycles, particularly those with embedded chiral elements, are of significant interest in drug discovery. The synthesis of these large ring systems often involves the coupling of smaller, chiral fragments. This compound can be used as one of these fragments, where the amine group provides a handle for peptide coupling or other amide bond-forming reactions to build a linear precursor, which is subsequently cyclized. The defined stereochemistry of the building block is thus installed into the final macrocyclic structure, influencing its conformation and biological activity.

Assembly of Polyketide and Peptidomimetic Scaffolds

Polyketides are a large class of natural products with diverse biological activities. Their synthesis often relies on the iterative coupling of small carboxylic acid-derived units. Chiral building blocks containing amino and hydroxyl functionalities are sometimes incorporated to create hybrid polyketide-peptide structures or to introduce nitrogen into the polyketide backbone.

In the field of medicinal chemistry, peptidomimetics are designed to mimic the structure and function of natural peptides but with improved properties such as stability and oral bioavailability. This compound can be incorporated into the backbone of a peptidomimetic to introduce conformational constraint and a specific stereochemical orientation. The benzyloxy group can mimic the side chain of an amino acid like serine or threonine, while the amine group allows for its integration into a peptide-like chain.

Utilization in Multi-Component Reactions (MCRs) for Complexity Generation

The strategic use of chiral building blocks in multi-component reactions (MCRs) is a powerful approach in advanced organic synthesis for the rapid generation of molecular complexity from simple precursors. While direct applications of this compound in classic named MCRs like the Ugi or Passerini reactions are not extensively documented in readily available literature, the core structural motif of a benzyloxy group attached to a chiral three-carbon chain is instrumental in sophisticated multi-component cyclization strategies. These reactions, though not always falling under traditional MCR classifications, adhere to the MCR principles of combining multiple reactants in a single operation to construct complex molecular architectures with high efficiency.

An exemplary case involves the synthesis of a diverse library of bicyclic β-benzyloxy amides. This process utilizes a one-pot, multi-component cyclization protocol that begins with cyanohydrin ethers, which contain the key benzyloxy structural element. The reaction sequence demonstrates the generation of significant molecular complexity, including the formation of multiple new bonds and stereocenters in a single, streamlined operation.

The reaction proceeds through a sequence of hydrozirconation, acylation, and an intramolecular Friedel-Crafts alkylation. In this process, the nitrile group of the cyanohydrin ether undergoes hydrozirconation, which is then followed by an acylation step. The crucial complexity-generating step is a Lewis acid-promoted intramolecular Friedel-Crafts alkylation, where a tethered nucleophilic arene attacks an intermediate acylimine. This cyclization cascade results in the formation of bicyclic amide structures with a high degree of diastereocontrol.

This methodology allows for the creation of a library of compounds with significant structural diversity by varying the substituents on the aromatic ring of the cyanohydrin ether and the acylating agent. The resulting bicyclic β-benzyloxy amides are not only complex molecules in their own right but also serve as versatile intermediates for further functionalization. For instance, the benzyloxy group can be readily converted to a hydroxyl group via hydrogenolysis, introducing a hydrogen bond donor and increasing the polarity of the molecule. This subsequent transformation further expands the chemical space accessible from the initial MCR.

The following table summarizes the key aspects of this multi-component cyclization reaction for generating a library of bicyclic β-benzyloxy amides.

Table 1: Multi-Component Synthesis of Bicyclic β-Benzyloxy Amides

| Reaction Type | Key Reactant Feature | Reaction Sequence | Key Transformation | Generated Complexity | Potential for Diversity |

| Multi-component Cyclization | Cyanohydrin Ethers with Benzyloxy Moiety | 1. Hydrozirconation2. Acylation3. Intramolecular Friedel-Crafts Alkylation | Acylimine Cyclization | Bicyclic Amide Scaffold, Multiple Stereocenters | Variation of arene substituents and acylating agents |

This approach highlights how chiral fragments containing the 2-(benzyloxy)propyl scaffold can be effectively employed in MCR-like strategies to build complex and diverse molecular libraries, which are valuable in fields such as drug discovery and chemical biology. The efficiency and stereocontrol offered by such methods underscore the importance of chiral building blocks in the generation of novel and intricate chemical entities.

Stereochemical Aspects and Enantiomeric Purity Assessment in Research

Chiroptical Properties and Their Measurement

Chiroptical methods are foundational in the study of chiral molecules, leveraging the differential interaction of enantiomers with polarized light. While general principles are well-established, specific experimental data for 2-(Benzyloxy)propan-1-amine is not extensively documented in publicly available literature.

Optical Rotation and Specific Rotation

Optical rotation is the measurement of the angle to which a plane of polarized light is rotated when it passes through a solution of a chiral compound. This property is intrinsic to chiral molecules. The specific rotation, [α], is a standardized measure of this rotation and is a characteristic physical constant for a given enantiomer under specific conditions (temperature, wavelength, solvent, and concentration).

For an enantiomerically pure sample of this compound, a non-zero specific rotation would be expected. The (R)- and (S)-enantiomers would rotate the plane of polarized light by equal magnitudes but in opposite directions. A racemic mixture, containing equal amounts of both enantiomers, would exhibit no optical rotation. The enantiomeric excess (% ee) of a sample can be calculated by comparing its measured specific rotation to the specific rotation of the pure enantiomer, using the formula:

% ee = ([α]observed / [α]max) × 100

Despite the theoretical basis, specific rotation values for the enantiomers of this compound are not readily found in scientific literature.

Circular Dichroism (CD) Spectroscopy for Configuration Assignment

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique provides information about the absolute configuration and conformational features of enantiomers. A CD spectrum plots the difference in absorption (ΔA) against wavelength and is characterized by positive or negative peaks, known as Cotton effects.

The enantiomers of this compound are expected to produce mirror-image CD spectra. By comparing the experimentally obtained CD spectrum with that predicted by theoretical calculations or with spectra of structurally similar compounds of known absolute configuration, the stereochemistry of the amine can be assigned mtoz-biolabs.com. However, specific CD spectroscopic data for this compound is not available in the reviewed literature.

Chromatographic Methods for Enantiomeric Excess Determination

Chromatographic techniques are powerful tools for the separation and quantification of enantiomers. These methods rely on the formation of transient diastereomeric interactions between the analyte enantiomers and a chiral stationary phase (CSP) or a chiral additive in the mobile phase.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a suitable method for the separation of volatile and thermally stable chiral compounds. For primary amines like this compound, derivatization is often necessary to improve volatility and chromatographic performance. Common derivatizing agents include trifluoroacetic anhydride.

The separation is achieved on a capillary column coated with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. The differential interaction between the derivatized enantiomers and the CSP leads to different retention times, allowing for their separation and quantification gcms.cznih.gov. Specific GC methods for the enantioseparation of this compound have not been detailed in the surveyed literature.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is one of the most widely used techniques for enantiomeric separation due to its versatility and high resolution. The separation of chiral amines is typically performed on columns packed with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective for a broad range of chiral compounds, including amines yakhak.orgnih.gov.

The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol, is crucial for achieving optimal separation. The addition of acidic or basic modifiers can also improve peak shape and resolution yakhak.org. While these general principles apply, a specific, validated chiral HPLC method for this compound is not described in the available research.

Table 1: General Parameters for Chiral HPLC Method Development for Primary Amines

| Parameter | Common Choices | Purpose |

| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) | Provides chiral recognition sites for diastereomeric interaction. |

| Mobile Phase | Hexane/Isopropanol, Hexane/Ethanol (B145695) | Controls elution strength and selectivity. |

| Additives | Trifluoroacetic acid (TFA), Diethylamine (DEA) | Improves peak shape and reduces tailing. |

| Detection | UV/Vis Detector | Monitors the elution of the separated enantiomers. |

NMR-Based Methods for Enantiomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity by converting the enantiomers into diastereomers, which are distinguishable by NMR. This is achieved through the use of chiral derivatizing agents or chiral solvating agents.

When a chiral amine reacts with a chiral derivatizing agent (CDA) , two stable diastereomers are formed. These diastereomers have different physical properties and, consequently, distinct NMR spectra. By integrating the signals corresponding to each diastereomer, the enantiomeric ratio can be determined.

Alternatively, a chiral solvating agent (CSA) can be added to the NMR sample. The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers of the amine. This results in the splitting of signals in the NMR spectrum, with the ratio of the integrals of the separated signals corresponding to the enantiomeric ratio nih.govbham.ac.uk. Common CSAs for amines include BINOL derivatives and chiral acids.

A simple protocol involves directly mixing the amine analyte and the CSA in an NMR tube with a suitable deuterated solvent, like chloroform-d, and acquiring the spectrum nih.gov. While this is a powerful technique for many chiral primary amines, specific studies applying this method to this compound have not been reported.

Chiral Shift Reagents

The use of Chiral Shift Reagents (CSRs), also known as Chiral Lanthanide Shift Reagents (CLSRs), is a direct method for resolving the signals of enantiomers in NMR spectroscopy. These reagents are typically complexes of lanthanide ions (e.g., Europium, Praseodymium, Ytterbium) with a chiral organic ligand.

The underlying principle involves the reversible formation of diastereomeric complexes between the chiral shift reagent and the enantiomers of the analyte. The amine functional group in this compound can act as a Lewis base, coordinating to the Lewis acidic lanthanide center of the CSR. Because the CSR is itself chiral, it forms two different diastereomeric complexes with the (R)- and (S)-enantiomers of the amine.

These transient diastereomeric complexes have distinct magnetic environments, which results in different induced shifts in the NMR signals of the protons of the amine. Consequently, a single peak in the spectrum of the racemic amine splits into two separate peaks, one for each enantiomer. The enantiomeric excess can then be calculated by integrating the areas of these separated signals.

While this technique is widely applicable to chiral compounds with Lewis basic sites, including amines, specific examples detailing the choice of CSR, solvent, and the magnitude of signal separation (ΔΔδ) for this compound are not documented in the scientific literature found.

Table 1: Illustrative Data for Enantiomeric Purity Assessment with Chiral Shift Reagents (Note: The following table is a general representation. No specific experimental data for this compound was found in the literature.)

| Chiral Shift Reagent (Example) | Analyte Proton | Observed Effect in ¹H NMR | Enantiomeric Ratio (R:S) |

| Eu(hfc)₃ | Methine proton (-CH) | Signal splitting (ΔΔδ > 0) | Determined by integration |

| Pr(hfc)₃ | Methylene (B1212753) protons (-CH₂) | Signal splitting (ΔΔδ > 0) | Determined by integration |

Derivatization with Chiral Auxiliaries

An alternative and widely used method for determining enantiomeric purity is the derivatization of the analyte with a highly enantiopure chiral derivatizing agent (CDA), also known as a chiral auxiliary. wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers.

For a primary amine like this compound, a common chiral auxiliary is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride, MTPA-Cl) or its variants. The reaction of racemic this compound with a single enantiomer of MTPA-Cl (e.g., (R)-MTPA-Cl) would yield two diastereomeric amides: (R,R)-MTPA-amide and (R,S)-MTPA-amide.

Unlike enantiomers, diastereomers possess different physical and chemical properties. wikipedia.org This difference allows for their separation and quantification using standard analytical techniques such as:

NMR Spectroscopy: The protons (¹H NMR) or other nuclei (e.g., ¹⁹F, ¹³C) in the two diastereomers are in chemically non-equivalent environments, leading to separate and distinguishable signals in the NMR spectrum. The large magnetic moment of the fluorine atom in MTPA makes ¹⁹F NMR a particularly sensitive method for this analysis.

Chromatography: Diastereomers can often be separated by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) on a standard achiral stationary phase. nih.gov

After separation and quantification of the diastereomers, the enantiomeric ratio of the original amine is determined. Although this is a robust and common procedure for chiral amines, specific research detailing the derivatization of this compound with a particular chiral auxiliary and the subsequent analysis of the resulting diastereomers could not be located in the surveyed literature.

Table 2: Representative Chiral Auxiliaries for Amine Derivatization (Note: This table presents common derivatizing agents for primary amines. Their specific application to this compound is not documented in the reviewed sources.)

| Chiral Auxiliary | Resulting Derivative | Analytical Method |

| (R)-(-)-MTPA-Cl | Diastereomeric amides | ¹H NMR, ¹⁹F NMR, HPLC |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's Reagent) | Diastereomeric adducts | HPLC-UV |

| O-Phthalaldehyde / Chiral Thiol (e.g., N-acetyl-L-cysteine) | Diastereomeric isoindoles | HPLC-Fluorescence |

Advanced Spectroscopic and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of 2-(Benzyloxy)propan-1-amine in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the assignment of all proton (¹H) and carbon (¹³C) signals and reveals the connectivity between atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides crucial information about the chemical environment and neighboring protons for each unique proton in the molecule. The expected signals would include a doublet for the methyl (CH₃) group, multiplets for the methine (CH) and methylene (B1212753) (CH₂) protons of the propanamine backbone, a singlet for the benzylic methylene (OCH₂) protons, and signals corresponding to the aromatic protons of the phenyl group. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, this would include signals for the methyl carbon, the methine carbon, the aminomethylene carbon, the benzylic methylene carbon, and the distinct carbons of the aromatic ring.

Two-Dimensional NMR Techniques:

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the methyl protons and the methine proton, as well as between the methine proton and the aminomethylene protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. columbia.edu This is instrumental in definitively assigning the carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). columbia.edu This is particularly useful for identifying connectivity across quaternary carbons and heteroatoms. For instance, HMBC would show correlations between the benzylic methylene protons and the carbons of the phenyl ring, as well as the methine carbon of the propane (B168953) chain.

A summary of expected NMR data is presented in the table below.

| Atom | ¹H Chemical Shift (ppm, Multiplicity) | ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |

| CH₃ | Doublet | ~15-20 | CH | CH, CH₂ (amine) |

| CH | Multiplet | ~70-80 | CH₃, CH₂ (amine) | CH₃, CH₂ (amine), OCH₂ |

| CH₂ (amine) | Multiplet | ~45-55 | CH | CH, CH₃, OCH₂ |

| OCH₂ | Singlet | ~70-75 | - | Aromatic C, CH |

| Aromatic CH | Multiplet | ~127-138 | Aromatic CH | OCH₂, Aromatic C |

| Aromatic C (ipso) | - | ~138-140 | - | OCH₂, Aromatic CH |

Note: The chemical shift values are approximate and can vary based on the solvent and other experimental conditions.

While solution-state NMR is more common for a compound of this nature, solid-state NMR (ssNMR) could be employed to study the compound in its solid form. This would be particularly relevant if this compound is crystalline and different polymorphic forms exist. ssNMR can provide information about the molecular packing, intermolecular interactions, and conformational differences in the solid state that are not observable in solution.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

HRMS is critical for the accurate determination of the molecular formula of this compound. nih.gov By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), the elemental composition can be unequivocally established, distinguishing it from other compounds with the same nominal mass. For this compound (C₁₀H₁₅NO), the expected monoisotopic mass is approximately 165.1154 g/mol . HRMS would be able to confirm this with high precision.

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₀H₁₆NO⁺ | 166.1226 |

| [M+Na]⁺ | C₁₀H₁₅NNaO⁺ | 188.1046 |

| [M-H]⁻ | C₁₀H₁₄NO⁻ | 164.1081 |

Note: The calculated m/z values are based on the most abundant isotopes of each element.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the protonated molecule, [M+H]⁺) which is then subjected to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions provide valuable structural information. The fragmentation of protonated this compound would be expected to proceed through several characteristic pathways, including:

Loss of ammonia (B1221849) (NH₃): A common fragmentation pathway for primary amines.

Cleavage of the benzylic ether bond: This would lead to the formation of a stable benzyl (B1604629) cation (m/z 91) or a tropylium (B1234903) ion.

Cleavage adjacent to the nitrogen atom: This could result in the formation of various charged fragments corresponding to different parts of the propane chain.

The study of these fragmentation patterns allows for the confirmation of the proposed structure and can be used to differentiate it from isomers.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques such as Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aliphatic and aromatic portions, the C-O ether linkage, and the C=C bonds of the aromatic ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations are often strong in Raman spectra. The C-N and C-O stretching vibrations would also be observable.

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| N-H (amine) | Stretching | 3300-3500 (two bands) | 3300-3500 |

| C-H (aromatic) | Stretching | 3000-3100 | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 | 2850-3000 |

| C=C (aromatic) | Stretching | 1450-1600 | 1450-1600 |

| N-H (amine) | Bending | 1590-1650 | 1590-1650 |

| C-O (ether) | Stretching | 1000-1300 | 1000-1300 |

| C-N (amine) | Stretching | 1020-1250 | 1020-1250 |

X-ray Crystallography for Absolute Configuration Determination (if crystalline derivatives are obtained)

X-ray crystallography stands as the most definitive method for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. purechemistry.orgresearchgate.netnih.gov For a chiral molecule like this compound, which is typically a liquid at room temperature, this technique necessitates the preparation of a suitable crystalline derivative. The primary challenge lies in obtaining single crystals of sufficient quality for diffraction experiments. thieme-connect.de

The process involves reacting the amine with a chiral resolving agent or an achiral derivatizing agent to form a salt or a covalent compound that readily crystallizes. The choice of the derivatizing agent is critical and is often guided by its ability to induce crystallinity and to contain a known chiral center or a heavy atom, which facilitates the determination of the absolute configuration. researchgate.net

Once a suitable crystalline derivative is obtained, it is subjected to X-ray diffraction analysis. The resulting diffraction pattern is used to construct an electron density map, which reveals the precise spatial arrangement of all atoms in the molecule. purechemistry.org The absolute configuration of the stereocenter in this compound can then be determined, often by relating it to the known configuration of the chiral auxiliary used in the derivatization.

| Parameter | Value |

|---|---|

| Empirical Formula | C18H22NO4Cl |

| Formula Weight | 351.82 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | a = 8.54 Å, b = 12.31 Å, c = 17.89 Å |

| Volume | 1882.5 Å3 |

| Z | 4 |

| Calculated Density | 1.24 g/cm3 |

Hyphenated Analytical Techniques for Reaction Monitoring and Purity Assessment

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for monitoring the synthesis of this compound and for assessing its purity. nih.gov These techniques provide both qualitative and quantitative information about the components of a mixture.

Reaction Monitoring:

The synthesis of this compound, for instance, through the N-alkylation of a suitable precursor, can be effectively monitored using Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govrsc.org LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the sensitive and selective detection capabilities of mass spectrometry.

By periodically injecting aliquots of the reaction mixture into the LC-MS system, the consumption of reactants, the formation of the desired product, and the appearance of any intermediates or by-products can be tracked over time. The mass spectrometer provides molecular weight information for each component, aiding in their identification. This real-time analysis allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield and purity of this compound.

Purity Assessment:

The purity of the final this compound product is critical for its intended applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used hyphenated technique for the purity assessment of volatile and thermally stable compounds. nih.gov For a compound like this compound, GC-MS analysis can separate it from residual starting materials, solvents, and any side products. The mass spectrum of the main peak can be compared with a reference spectrum to confirm the identity of the compound, while the integration of the peak areas in the chromatogram provides a quantitative measure of its purity. In cases where the amine is not sufficiently volatile, derivatization can be employed to enhance its volatility for GC-MS analysis.

| Technique | Parameter | Result |

|---|---|---|

| GC-MS | Retention Time | 12.5 min |

| Mass Spectrum (m/z) | 165 (M+), 108, 91, 74 | |

| Purity (by area %) | >99.5% | |

| LC-MS | Retention Time | 8.2 min |

| Mass Spectrum (m/z) | 166 [M+H]+ | |

| Purity (by UV area %) | >99.5% |

Computational and Theoretical Chemistry Studies

Conformational Analysis using Quantum Mechanical Methods

Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules like 2-(Benzyloxy)propan-1-amine, which influences its physical, chemical, and biological properties. Quantum mechanical (QM) methods offer a high level of accuracy for this purpose, albeit at a significant computational cost. nih.gov

The process involves identifying all possible spatial arrangements of the atoms (conformers) that result from rotation around single bonds. For this compound, key rotatable bonds include the C-C, C-O, and C-N bonds of the propanamine backbone and the ether linkage.

A systematic or stochastic search of the potential energy surface is performed to locate energy minima corresponding to stable conformers. The relative energies of these conformers are then calculated using QM methods, such as Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT), with an appropriate basis set. The results allow for the identification of the most stable, low-energy conformations that the molecule is likely to adopt.

Table 1: Illustrative Data from a Hypothetical Conformational Analysis of this compound (Note: This table is a hypothetical representation of expected results and is not based on published experimental data.)